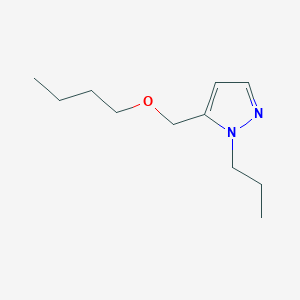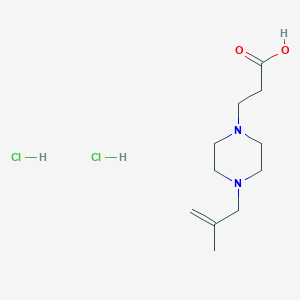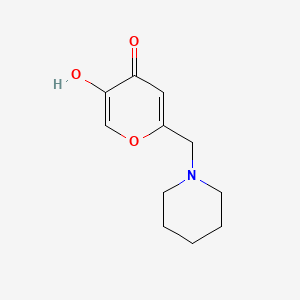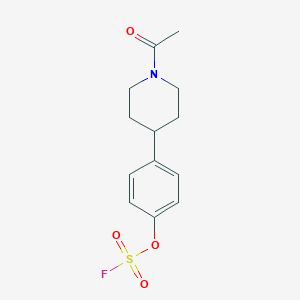![molecular formula C27H26N2O B2929916 1-(4-isopropylphenyl)-4-methyl-6-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline CAS No. 866137-62-4](/img/structure/B2929916.png)
1-(4-isopropylphenyl)-4-methyl-6-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-isopropylphenyl)-4-methyl-6-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is a useful research compound. Its molecular formula is C27H26N2O and its molecular weight is 394.518. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Quinoline derivatives have been synthesized through various methods, demonstrating significant interest due to their applications in biological and nonlinear optical (NLO) research. For example, novel arylated quinolines were synthesized using the Pd-catalyzed Suzuki–Miyaura cross-coupling reaction. These compounds were subjected to density functional theory (DFT) calculations to explore their geometry, electronic, and NLO properties, indicating their potential technological applications (Khalid et al., 2019).
Catalysis and Organic Transformations
In the realm of organic synthesis, pyrroloquinoline derivatives have been developed through catalyst-free synthesis methods. Such processes are notable for their environmental friendliness due to the absence of heavy metal catalysts and the production of water as the only byproduct, suggesting a broad range of applications in organic synthesis and medicinal chemistry (Wu et al., 2017).
Antioxidative Properties
The introduction of ferrocene into imidazo[1,2-a]pyridine via Groebke three-component-reaction (3CR) showcased the radical-scavenging ability of synthesized compounds. This research underscores the antioxidative effects of these compounds, particularly against DNA oxidation, highlighting the importance of the ferrocenyl group for enhancing antioxidative properties (Xi & Liu, 2015).
Optical Properties
Studies on the optical properties of quinoline derivatives, such as 4H-pyrano[3,2-c]quinoline derivatives, have revealed insights into their structural and optical behaviors, critical for applications in photonic devices and materials science. The analysis of these compounds' absorption parameters and electron transitions supports their potential in technological advancements (Zeyada et al., 2016).
Biological Applications
The synthesis of pyrrolo[1,2-a]quinoxalines, inspired by known antiproliferative agents, highlighted the promising antiproliferative activity against GPER-expressing breast cancer cells. This research exemplifies the ongoing exploration of quinoline derivatives for developing novel anticancer agents (Carullo et al., 2021).
Mecanismo De Acción
Target of Action
The compound, also known as 4-methyl-6-phenoxy-1-[4-(propan-2-yl)phenyl]-1H,2H,3H-pyrrolo[3,2-c]quinoline, is a quinoline derivative . Quinolines and their derivatives have been known to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . .
Mode of Action
The mode of action of quinoline derivatives can vary depending on the specific compound and its structural features . Some quinoline derivatives have been found to trigger HIV-1 IN multimerisation via binding to an allosteric site . .
Biochemical Pathways
Quinoline-based compounds have been reported to affect various biochemical pathways due to their broad spectrum of bioactivities . For instance, some quinoline derivatives have been found to inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness . .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. Given the broad bioactivities of quinoline derivatives, the results could range from antimicrobial effects to antitumor effects . .
Propiedades
IUPAC Name |
4-methyl-6-phenoxy-1-(4-propan-2-ylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O/c1-18(2)20-12-14-21(15-13-20)29-17-16-23-19(3)28-26-24(27(23)29)10-7-11-25(26)30-22-8-5-4-6-9-22/h4-15,18H,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNJEAPVKBNUMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC4=CC=CC=C4)C5=CC=C(C=C5)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2929838.png)
![N-(2-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2929839.png)
![(E)-5-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2929840.png)




![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide](/img/structure/B2929849.png)
![3,4,5-trimethoxy-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2929850.png)
![2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2929851.png)
![N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2929852.png)

![4-(5-Fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2929856.png)
